
Biphenylene-1,8-diyldiboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenylene-1,8-diyldiboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a biphenylene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene-1,8-diyldiboronic acid typically involves the coupling of boronic acid derivatives with biphenylene precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .
化学反応の分析
Types of Reactions: Biphenylene-1,8-diyldiboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: Electrophilic substitution reactions can occur at the biphenylene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include boronic esters, borates, boranes, and various substituted biphenylene derivatives .
科学的研究の応用
Biphenylene-1,8-diyldiboronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of biphenylene-1,8-diyldiboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid groups can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is particularly useful in glucose sensing, where the compound binds to glucose molecules, enabling their detection . Additionally, its interactions with biological targets can modulate various biochemical pathways, making it a potential candidate for drug development .
類似化合物との比較
- Benzene-1,4-diboronic acid
- Phenylboronic acid
- Bis(pinacolato)diboron
- 4-Biphenylboronic acid
- 2,5-Thiophenediylbisboronic acid
Comparison: Biphenylene-1,8-diyldiboronic acid stands out due to its unique biphenylene backbone, which imparts distinct electronic and steric properties. Compared to benzene-1,4-diboronic acid, it offers greater rigidity and planarity, which can influence its reactivity and interactions with other molecules. Its ability to form stable complexes with diols makes it particularly valuable in applications such as glucose sensing, where high selectivity and sensitivity are required .
特性
CAS番号 |
480438-76-4 |
|---|---|
分子式 |
C12H10B2O4 |
分子量 |
239.8 g/mol |
IUPAC名 |
(8-boronobiphenylen-1-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O4/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)11(7)9/h1-6,15-18H |
InChIキー |
AVSQIGJONKDOLH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC(=C32)B(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



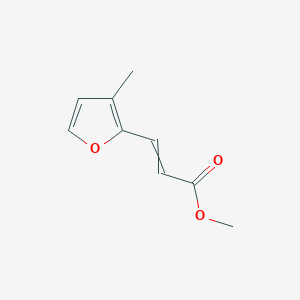
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
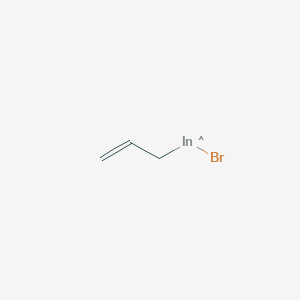
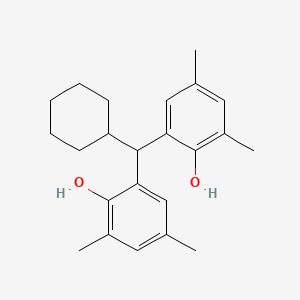
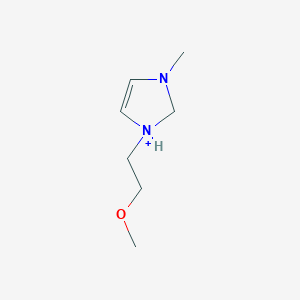
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)
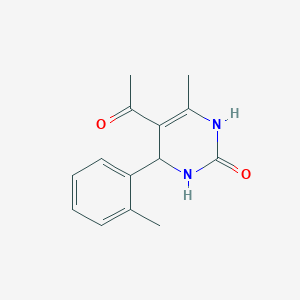

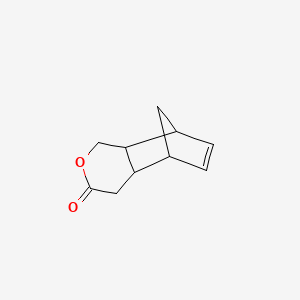
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
